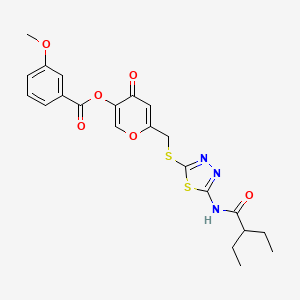

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Overview

Description

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.259±0.06 g/cm3 . Its pKa value is predicted to be 13.74±0.10 .Scientific Research Applications

Biomedical Applications

Synthesis and Biological Activity Studies : Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, synthesized from furfuryl alcohol, have demonstrated significant biological activities. Notably, the amine derivative exhibited potent cytotoxicity against cancer cell lines like HeLa, HepG2, and Vero, as well as Gram-positive and Gram-negative bacteria. One derivative, in particular, showed substantial activity with an IC50 of 62.37 µg/mL against the HeLa cell line and MIC 250 µg/mL against photogenic bacteria, indicating its potential as a therapeutic agent (Phutdhawong et al., 2019).

Bioactivities of Furan Carboxylic Acids : Furan-2-carboxylic acids derived from the roots of Nicotiana tabacum have been studied for their bioactivities, particularly their anti-tobacco mosaic virus (anti-TMV) and cytotoxicity activities. Compounds isolated in this study demonstrated high anti-TMV activity and moderate to weak inhibitory activities against certain human tumor cell lines, suggesting their potential in agricultural and pharmacological applications (Wu et al., 2018).

Chemical Synthesis and Analysis

High-Performance Liquid Chromatography in Honey Analysis : A high-performance liquid chromatographic method has been developed to determine various compounds including methyl-5-(hydroxymethyl)-2-furan carboxylate in honey and honeydew samples. This method, involving solid-phase extraction and UV detection, underscores the compound's relevance in food analysis and quality control (Nozal et al., 2001).

Wittig Synthesis from Fructose : Methyl-5-(hydroxymethyl)-2-furan carboxylate has been synthesized through a Wittig reaction involving fructose, showcasing an innovative method to produce stable derivatives from carbohydrates. This synthesis is pivotal in developing alternative processing methods for renewable biomass (Sakhautdinov et al., 2020).

Environmental and Material Applications

Enzymatic Synthesis of Biobased Polyesters : The compound 2,5-bis(hydroxymethyl)furan, structurally similar to Methyl 5-(hydroxymethyl)furan-3-carboxylate, has been utilized as a biobased rigid diol in the enzymatic synthesis of polyesters. This process, involving various diacid ethyl esters and Candida antarctica Lipase B, has led to the creation of novel furan polyesters with potential applications in biodegradable materials and sustainable production (Jiang et al., 2014).

Catalytic Reduction for Biorefinery : The catalytic reduction of biomass-derived furanic compounds, including 5-hydroxymethylfurfural (structurally related to this compound), is crucial in biorefinery. This process, involving hydrogenation, hydrogenolysis, and polymerization reactions, aids in the conversion of oxygen-rich compounds to valuable chemicals for industrial applications (Nakagawa et al., 2013).

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The potential future directions for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” could involve further exploration of its antibacterial and cytotoxic activities . It has been suggested that the compound has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .

Mechanism of Action

Target of Action

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .

Mode of Action

It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .

Biochemical Pathways

It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .

Result of Action

MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .

Action Environment

The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)

Biochemical Analysis

Biochemical Properties

It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some furanic compounds have been shown to have significant anticancer activities

properties

IUPAC Name |

methyl 5-(hydroxymethyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWONULRTBORBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/no-structure.png)

![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)